2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenoxy group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-chlorophenoxy group using nucleophilic substitution reactions.
Formation of the oxazole ring: The oxazole ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the phenethylamino group: This step involves the substitution of a hydrogen atom on the oxazole ring with a phenethylamino group using nucleophilic substitution reactions.
Introduction of the carbonitrile group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (Cl2, Br2), alkylating agents, and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-Bromophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile
- 2-(5-((4-Methylphenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile
- 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile
Uniqueness
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to the presence of the 4-chlorophenoxy group, which may impart specific chemical and biological properties
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-17-6-8-18(9-7-17)28-15-19-10-11-21(29-19)23-27-20(14-25)22(30-23)26-13-12-16-4-2-1-3-5-16/h1-11,26H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWLMSSCQPRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.